molecular formula C9H18O2 B8796625 1,1-Cyclopentanediethanol CAS No. 3187-32-4

1,1-Cyclopentanediethanol

Cat. No. B8796625
M. Wt: 158.24 g/mol
InChI Key: FTODPKJAIRKMTK-UHFFFAOYSA-N
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Patent
US08563742B2

Procedure details

To a stirred solution of (1-carboxymethyl-cyclopentyl)-acetic acid (1.0 g, 5.3 mmol) at 0° C. was added borane in THF (20 mL, 1.0 M; 20 mmol) and the resultant reaction mixture was stirred and allowed to come to RT overnight. The reaction mixture was cooled in an ice bath and quenched by dropwise addition of methanol (about 5 mL). The solvent was evaporated under reduced pressure and the residue was partitioned between aqueous sodium bicarbonate and ethyl acetate (about 50 mL, 1:1). The organic phase was dried over Na2SO4, concentrated under reduced pressure and filtered through a bed of silica gel to afford 2-[1-(2-hydroxy-ethyl)-cyclopentyl]-ethanol (800 mg) after evaporation of the eluent.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1([CH2:10][C:11](O)=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6]1)(O)=[O:2].B.C1COCC1>>[OH:2][CH2:1][CH2:4][C:5]1([CH2:10][CH2:11][OH:12])[CH2:6][CH2:7][CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)(O)CC1(CCCC1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B
Name
Quantity
20 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
quenched by dropwise addition of methanol (about 5 mL)
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between aqueous sodium bicarbonate and ethyl acetate (about 50 mL, 1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered through a bed of silica gel

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OCCC1(CCCC1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 800 mg
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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